Z-Trp-OH Z-Trp-OH
Brand Name: Vulcanchem
CAS No.: 7432-21-5
VCID: VC21542013
InChI: InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

Z-Trp-OH

CAS No.: 7432-21-5

Cat. No.: VC21542013

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Trp-OH - 7432-21-5

CAS No. 7432-21-5
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
Standard InChI Key AHYFYYVVAXRMKB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Chemical Identity and Structure

Z-Trp-OH represents a critical building block in peptide chemistry, featuring a specific molecular architecture that combines the amino acid tryptophan with a protective group.

Basic Identification

Z-Trp-OH is identified by the CAS number 7432-21-5 and possesses the molecular formula C19H18N2O4 . This compound has a molecular weight of approximately 338.36-338.37 g/mol . The structure consists of an L-tryptophan backbone with a benzyloxycarbonyl (Z) group attached to the alpha-amino position, leaving the carboxylic acid unmodified.

Nomenclature Variations

The compound is known by several synonyms in scientific literature:

SynonymContext of Use
Z-L-Trp-OHCommon laboratory designation
N-Cbz-L-TryptophanFormal chemical nomenclature
N-Benzyloxycarbonyl-L-tryptophanIUPAC-aligned naming
Z-TryptophanAbbreviated form
Cbz-L-Try-OHAlternative abbreviation

Physical Properties

The physical characteristics of Z-Trp-OH determine its handling, storage requirements, and applications in research settings.

Appearance and State

Z-Trp-OH exists as a white to light yellow crystalline powder at room temperature . This physical form makes it convenient for precise weighing and manipulation in laboratory settings.

Thermodynamic Properties

PropertyValueReference
Melting Point124-127°C (decomposition)
Boiling Point474.51°C (rough estimate)
Density1.2855 g/cm³ (estimated)
Refractive Index1.6140 (estimated)

Optical Activity

As a derivative of L-tryptophan, Z-Trp-OH exhibits specific optical rotation characteristics that are important for confirming its stereochemical purity:

Measurement ConditionsSpecific Rotation Value
[α]20/D (c=3, EtOH)+2.5°
[α]20/D (c=3% in acetic acid)+2.9±0.3°
[α]20/D (c=5, 1M NaOH)-7.1°

The variation in rotation values across different solvents demonstrates the influence of solution environment on the molecule's conformational properties.

Solubility Profile

Z-Trp-OH exhibits selective solubility in organic solvents, which is crucial for its application in synthesis protocols:

SolventSolubility
Methanol0.1 g/mL, forming clear solution
EthanolModerately soluble
WaterPoorly soluble
DMFReadily soluble
DMSOReadily soluble

Chemical Properties

The chemical behavior of Z-Trp-OH is defined by its functional groups and their reactivity under various conditions.

Functional Groups

Z-Trp-OH contains several key functional groups that determine its chemical behavior:

  • Carboxylic acid group (-COOH): Located at the C-terminus, provides acidic properties and serves as a reactive site for peptide bond formation

  • Benzyloxycarbonyl group (Z-/Cbz-): Protects the alpha-amino group

  • Indole moiety: Contributes to the compound's aromatic character and potential for π-stacking interactions

Acid-Base Properties

Z-Trp-OH possesses a predicted pKa value of 3.98±0.10 , indicating its acidic character due to the free carboxylic acid group. This property is essential for its participation in acid-base reactions and influences its solubility across different pH ranges.

Stability and Reactivity

The compound requires storage under inert atmosphere at 2-8°C to maintain its integrity . Z-Trp-OH is susceptible to:

  • Oxidation of the indole ring under prolonged exposure to air

  • Hydrolysis of the carbamate (Z/Cbz) group in strongly acidic or basic conditions

  • Racemization under harsh basic conditions

Applications in Peptide Synthesis

Z-Trp-OH serves as a fundamental building block in peptide synthesis, enabling the controlled incorporation of tryptophan residues into peptide sequences.

Protection Strategy

The Z (Cbz) protecting group serves a critical function in preventing unwanted reactions of the amino group during peptide coupling procedures . This orthogonal protection strategy allows for selective deprotection and directional peptide synthesis.

Coupling Reactions

The free carboxylic acid group of Z-Trp-OH can be activated using various coupling reagents (such as DCC, HBTU, or PyBOP) to form peptide bonds with the amino groups of other amino acids or peptides. This reactivity makes it valuable in both solution-phase and solid-phase peptide synthesis protocols.

Deprotection Methods

The Z/Cbz protecting group can be selectively removed under specific conditions:

MethodConditionsAdvantages
Catalytic HydrogenationH₂, Pd/C, MeOH or EtOAcMild, high yield, selective
AcidolysisHBr/AcOH or TFARapid, compatible with solution-phase synthesis

Biological Significance

The biological importance of Z-Trp-OH stems from its relationship to L-tryptophan, an essential amino acid with diverse physiological roles.

Relation to Tryptophan Metabolism

L-Tryptophan serves as a precursor to serotonin, a neurotransmitter involved in mood regulation, sleep cycles, and appetite control . Z-Trp-OH, as a protected form of L-tryptophan, is utilized in research focused on tryptophan metabolism and related neurological processes.

Research Applications

Z-Trp-OH is employed in studies investigating:

  • Tryptophan-containing peptide functions

  • Structure-activity relationships of bioactive peptides

  • Neuroscience research related to serotonergic pathways

  • Protein engineering and modifications

Synthesis Methods

The preparation of Z-Trp-OH involves specific synthetic procedures to selectively protect the amino functionality while preserving the carboxylic acid group.

Standard Synthesis

The most common synthesis route involves the reaction of L-tryptophan with benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions:

  • L-Tryptophan is dissolved in aqueous alkaline solution (typically NaOH)

  • Benzyl chloroformate is added dropwise at controlled temperature (0-5°C)

  • The pH is maintained between 8-9 during addition

  • After completion, acidification yields the crude product

  • Purification is typically achieved through recrystallization

Quality Control

Pure Z-Trp-OH should meet specific analytical standards:

  • HPLC purity: ≥98.5%

  • Consistent with expected 1H NMR spectrum

  • Correct melting point range (124-127°C)

  • Appropriate optical rotation values

ParameterRecommendationRationale
Temperature2-8°C (refrigeration)Prevents degradation
AtmosphereInert (nitrogen or argon)Prevents oxidation
ContainerTightly sealedPrevents moisture absorption
Light ExposureProtected from lightPrevents photodegradation

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